3-Iodo-5,5,5-trifluoropentan-1-ol
Description
Significance of Fluorinated Organic Compounds in Modern Chemical Synthesis
The introduction of fluorine into organic molecules is a cornerstone of modern chemical synthesis, profoundly influencing the properties of the resulting compounds. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond—one of the strongest in organic chemistry—impart significant thermal and chemical stability to fluorinated molecules. sigmaaldrich.comoakwoodchemical.com This stability is critical in the development of robust materials and pharmaceuticals. sigmaaldrich.com
Fluorination can dramatically alter key physical and biological characteristics, such as lipophilicity, which affects a compound's ability to cross cell membranes, and metabolic stability, which can prolong the active duration of a drug. sigmaaldrich.comnih.gov Consequently, an estimated 20% of pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. oakwoodchemical.com Fluorinated alcohols, a specific class within this family, are not only valuable as end-products but also serve as powerful solvents and promoters for a variety of organic reactions, including ring-openings and substitutions. nih.govchemicalbook.comchemsrc.combldpharm.com
Strategic Importance of Iodinated Organic Molecules as Synthetic Intermediates
Organoiodine compounds are of paramount importance as intermediates in organic synthesis. rsc.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodide group an excellent leaving group in nucleophilic substitution and elimination reactions. rsc.org This reactivity is harnessed in numerous transformations, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.
The utility of iodinated intermediates is extensive, enabling the synthesis of complex molecules from simpler precursors. Molecular iodine itself is recognized as an efficient, non-toxic, and easy-to-handle reagent for creating iodofunctionalized molecules, which are versatile starting points for further chemical modification. Despite their utility in the lab, the inherent lability of the C-I bond often limits the use of organoiodine compounds in final drug products, cementing their primary role as strategic synthetic intermediates. rsc.org
Contextualizing Polyfunctional Molecules: The Case of 3-Iodo-5,5,5-trifluoropentan-1-ol
Polyfunctional molecules are organic compounds that contain more than one functional group. The presence of multiple reactive sites within a single molecule allows for complex, multi-step syntheses to be streamlined and can lead to novel chemical properties arising from the interaction between the different groups.
This compound serves as a compelling example of a polyfunctional molecule, integrating three distinct and synthetically valuable functional groups onto a five-carbon backbone:
A primary alcohol (-OH) group, which can be oxidized to an aldehyde or carboxylic acid, or serve as a nucleophile or a precursor for ester and ether formation.
An iodo (-I) group at the C-3 position, which acts as a handle for introducing molecular complexity via substitution or cross-coupling reactions.
A trifluoromethyl (-CF₃) group at the C-5 position, which imparts the characteristic properties of fluorinated compounds, such as increased stability and lipophilicity.
The specific arrangement of these groups makes this compound a potentially valuable building block, where each functional group can be addressed with a high degree of chemical selectivity, enabling the stepwise construction of highly elaborate molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈F₃IO |
| Molecular Weight | 268.01 g/mol |
| IUPAC Name | This compound |
| Physical Properties | Data not readily available in published literature. |
Note: Molecular weight is calculated from the molecular formula. Other physical properties are not widely documented.
Overview of Research Trajectories for Multifunctional Building Blocks
Modern chemical synthesis, particularly in pharmaceutical and materials science, is increasingly moving towards the use of complex, multifunctional building blocks. This strategy involves using starting materials that already contain significant structural and functional complexity. By doing so, chemists can assemble intricate target molecules in fewer steps, leading to more efficient, cost-effective, and sustainable synthetic routes.
The development of novel building blocks is a central theme in drug discovery. Libraries of diverse and complex molecules can be rapidly generated from a common multifunctional core, facilitating the exploration of chemical space to find new therapeutic agents. Research focuses on creating building blocks that are not only structurally diverse but also compatible with a wide range of robust and selective chemical reactions, such as photoredox and cross-coupling catalysis. The goal is to create modular "kits" of these building blocks that can be snapped together, simplifying the process of making complex 3D molecules for a vast array of applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,5-trifluoro-3-iodopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3IO/c6-5(7,8)3-4(9)1-2-10/h4,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXHYAYILUNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Iodo 5,5,5 Trifluoropentan 1 Ol
Transformations Involving the Primary Hydroxyl Functionality
The primary hydroxyl group in 3-iodo-5,5,5-trifluoropentan-1-ol is a key site for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton, paving the way for the synthesis of a wide array of derivatives.
Selective Functionalization of the Hydroxyl Group
The primary alcohol moiety of this compound can be selectively targeted to form esters and ethers, leaving the carbon-iodine bond intact. These reactions are fundamental in organic synthesis for the introduction of protecting groups or to modify the physical and chemical properties of the molecule.
Esterification: The conversion of the primary alcohol to an ester is typically achieved by reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides. Acid-catalyzed esterification with a carboxylic acid, known as the Fischer esterification, is a reversible process. To drive the reaction to completion, it is common to use a dehydrating agent or to remove water as it is formed. A more efficient method involves the use of an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct. youtube.com
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide or other suitable leaving group from an alkyl halide to form the ether. google.comnih.gov Selective etherification of primary alcohols in the presence of other functional groups can be achieved under specific conditions. google.com
Table 1: Reagents for Selective Functionalization of the Hydroxyl Group
| Transformation | Reagent Class | Specific Examples | Product Type |
|---|---|---|---|
| Esterification | Carboxylic Acid (with acid catalyst) | Acetic acid, Benzoic acid | Acetate ester, Benzoate ester |
| Acid Chloride (with base) | Acetyl chloride, Benzoyl chloride | Acetate ester, Benzoate ester | |
| Acid Anhydride (with base/catalyst) | Acetic anhydride, Trifluoroacetic anhydride | Acetate ester, Trifluoroacetate ester | |
| Etherification | Alkyl Halide (with strong base) | Methyl iodide, Benzyl bromide | Methyl ether, Benzyl ether |
| Alkyl Tosylate (with strong base) | Methyl tosylate | Methyl ether |
Oxidation Reactions and Subsequent Transformations
The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgyoutube.com These oxidized products serve as crucial intermediates for further synthetic manipulations.
Oxidation to Aldehydes: The selective oxidation of the primary alcohol to 3-iodo-5,5,5-trifluoropentanal requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are commonly employed for this transformation. youtube.com The resulting aldehyde is a valuable intermediate for reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to 3-iodo-5,5,5-trifluoropentanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid). youtube.com The resulting carboxylic acid can undergo a variety of subsequent reactions, including conversion to acid chlorides, amides, and esters.
Table 2: Oxidation of this compound
| Product | Oxidizing Agent(s) | Typical Conditions |
|---|---|---|
| 3-Iodo-5,5,5-trifluoropentanal | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Anhydrous dichloromethane, low temperature | |
| 3-Iodo-5,5,5-trifluoropentanoic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, then acidification |
| Chromic acid (H₂CrO₄) | Aqueous acetone (B3395972) (Jones oxidation) |
Dehydroxymethylation Strategies
Dehydroxymethylation is a more advanced transformation that involves the removal of the hydroxymethyl group (-CH₂OH), effectively converting the primary alcohol into a methyl group. Modern photocatalytic methods have emerged as powerful tools for such transformations. nih.govsci-hub.seresearchgate.netorganic-chemistry.org
A notable strategy involves a cerium-catalyzed photocatalytic dehydroxymethylation. nih.govorganic-chemistry.org In this process, the alcohol is thought to form a complex with a cerium(III) catalyst. Upon photoexcitation, a ligand-to-metal charge transfer (LMCT) occurs, generating an alkoxy radical and a reduced cerium species. This alkoxy radical can then undergo β-carbon scission, leading to the loss of formaldehyde (B43269) and the formation of a new alkyl radical. This alkyl radical can then be trapped by a suitable hydrogen atom donor to yield the dehydroxymethylated product, in this case, 2-iodo-4,4,4-trifluorobutane. This method is advantageous due to its mild, redox-neutral conditions. nih.govsci-hub.seresearchgate.net
Reactions at the Organoiodine Center (C-I bond)
The carbon-iodine bond in this compound is another key site for chemical modification. The iodo group is an excellent leaving group, making this position susceptible to both cross-coupling reactions and nucleophilic substitution.
Cross-Coupling Methodologies for C-I Bond Activation (e.g., Heck-type)
The carbon-iodine bond can be activated using transition metal catalysts, most notably palladium, to form new carbon-carbon or carbon-heteroatom bonds. The Heck reaction is a prime example of such a process. nih.govdntb.gov.uamdpi.com
In a typical Heck-type reaction, the alkyl iodide undergoes oxidative addition to a low-valent palladium(0) species. The resulting alkyl-palladium(II) intermediate can then react with an alkene in a process of migratory insertion. Subsequent β-hydride elimination regenerates the palladium catalyst and yields the alkenylated product. nih.govacs.org The presence of the trifluoromethyl group can influence the reactivity and stability of the intermediates in these coupling reactions. A variety of alkenes can be used as coupling partners, leading to a diverse range of products.
Table 3: Potential Heck-type Coupling Reactions
| Alkene Coupling Partner | Catalyst/Ligand System | Potential Product Structure |
|---|---|---|
| Styrene | Pd(OAc)₂ / PPh₃ | 5,5,5-Trifluoro-3-(2-phenylethenyl)pentan-1-ol |
| Methyl acrylate | PdCl₂(PPh₃)₂ | Methyl 3-(3-hydroxy-1-(trifluoromethyl)propyl)acrylate |
| Ethylene | Pd(dba)₂ / Xantphos | 5,5,5-Trifluoropent-2-en-1-ol (B13590834) |
Nucleophilic Displacement Reactions
The iodine atom in this compound is a good leaving group and can be displaced by a variety of nucleophiles in Sₙ1 or Sₙ2 type reactions. ncert.nic.inucsb.edu The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Given that the iodine is on a secondary carbon, both mechanisms are possible. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor the Sₙ2 pathway, which would proceed with inversion of stereochemistry if the starting material were chiral. Weaker nucleophiles in polar protic solvents may favor an Sₙ1 pathway, which would proceed through a carbocation intermediate.
A wide range of nucleophiles can be employed to introduce new functional groups at the C-3 position. This allows for the synthesis of a diverse set of derivatives while retaining the primary alcohol functionality for further modification.
Table 4: Nucleophilic Displacement of the Iodo Group
| Nucleophile | Reagent Source | Product Functional Group |
|---|---|---|
| Azide (B81097) | Sodium azide (NaN₃) | Azide |
| Cyanide | Sodium cyanide (NaCN) | Nitrile |
| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Secondary alcohol |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Ether |
Radical Processes Involving the Iodine Substituent
The carbon-iodine bond in this compound is the most labile site for initiating radical reactions. Homolytic cleavage of the C-I bond, typically induced by radical initiators (e.g., azobisisobutyronitrile, AIBN) or photolysis, generates a secondary alkyl radical. This reactive intermediate can participate in a variety of transformations, most notably intramolecular cyclization reactions.
For instance, the 5-exo-trig radical cyclization of the generated radical is a thermodynamically and kinetically favored process, leading to the formation of five-membered heterocyclic structures. harvard.edu In the case of this compound, this cyclization would yield a substituted tetrahydrofuran (B95107) ring. The general mechanism involves the attack of the carbon-centered radical onto the oxygen of the hydroxyl group, followed by hydrogen abstraction from a suitable donor to afford the final product.
Research on analogous fluoroalkyl iodides has shown that such radical cyclizations can proceed efficiently. researchgate.net The presence of the trifluoromethyl group can influence the rate and selectivity of these cyclizations.
| Reaction Type | Initiator/Conditions | Major Product | Plausible Yield (%) |
| Intramolecular Radical Cyclization | Bu3SnH, AIBN, Benzene, Reflux | 2-(2,2,2-Trifluoroethyl)tetrahydrofuran | 75-85 |
| Atom Transfer Radical Cyclization | Cu(I) complex, Amine base, Solvent | 2-(2,2,2-Trifluoroethyl)tetrahydrofuran | 70-80 |
| Photochemical Radical Cyclization | UV irradiation (λ = 254 nm), Hexanes | 2-(2,2,2-Trifluoroethyl)tetrahydrofuran | 60-70 |
Table 1: Plausible Radical Cyclization Reactions of this compound. Yields are hypothetical and based on reactions of similar substrates.
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF3) group exerts a profound influence on the reactivity of this compound through both electronic and steric effects.
Electronic Effects on Adjacent Carbon Centers
The CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive effect (-I effect) significantly polarizes the C-F bonds and, consequently, the C-C bonds along the carbon chain. This results in a decrease in electron density at the carbon atoms adjacent to the CF3 group, making them more electrophilic.
This electronic perturbation can influence the regioselectivity of reactions. For example, in addition reactions to unsaturated derivatives of this compound, the electrophilic nature of the carbon centers near the CF3 group would direct the attack of nucleophiles.
Stereochemical Control and Diastereoselectivity
The steric bulk and stereoelectronic properties of the trifluoromethyl group can play a crucial role in controlling the stereochemical outcome of reactions. In radical cyclization reactions, the CF3 group can influence the conformation of the transition state, leading to a preference for one diastereomer over another.
For instance, in the 5-exo-trig cyclization of the radical derived from this compound, the bulky CF3CH2- group would preferentially occupy a pseudo-equatorial position in the chair-like transition state to minimize steric interactions. This can lead to a high degree of diastereoselectivity in the formation of the substituted tetrahydrofuran ring. Studies on similar systems have demonstrated that fluorinated substituents can effectively control the stereochemistry of radical cyclizations. rsc.org
| Reactant | Reaction | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| This compound | Radical Cyclization | trans-2-(2,2,2-Trifluoroethyl)tetrahydrofuran | >90:10 |
| (E)-3-Iodo-5,5,5-trifluoropent-2-en-1-ol | Radical Cyclization | cis-2-((E)-2,2,2-Trifluorovinyl)tetrahydrofuran | >85:15 |
Table 2: Predicted Diastereoselectivity in Radical Cyclizations. Ratios are hypothetical and based on principles of stereochemical control by bulky groups.
Cascade and Multicomponent Reactions Involving this compound
The dual functionality of this compound (an iodo group for radical initiation and a hydroxyl group for subsequent reactions) makes it an attractive substrate for cascade and multicomponent reactions. These reactions allow for the rapid construction of complex molecular architectures in a single operation. idw-online.deuni-muenster.de
A plausible cascade reaction could be initiated by the radical cyclization of this compound, followed by an intermolecular trapping of the resulting cyclic radical with a suitable Michael acceptor. This would lead to the formation of more complex, functionalized tetrahydrofuran derivatives.
Furthermore, this compound could potentially be employed in multicomponent reactions where the iodoalkane, an alkene, and a radical initiator react in a concerted manner to form a complex product. The trifluoromethyl group would be strategically positioned in the final molecule, imparting its unique properties. While specific examples involving this exact molecule are not prevalent in the literature, the principles of radical-mediated multicomponent reactions suggest its feasibility. researchgate.netnih.gov
| Reaction Type | Components | Potential Product Class |
| Radical Cascade | This compound, Acrylonitrile, AIBN | Functionalized Tetrahydrofurans |
| Multicomponent Reaction | This compound, Styrene, Peroxide | Substituted Phenyl-tetrahydrofurans |
Table 3: Potential Cascade and Multicomponent Reactions.
Application of 3 Iodo 5,5,5 Trifluoropentan 1 Ol As a Versatile Building Block
Access to Complex Fluoroalkylated Heterocyclic Systems
The dual functionality of 3-Iodo-5,5,5-trifluoropentan-1-ol, possessing both an alcohol and an iodo group, makes it a prime candidate for the synthesis of heterocyclic compounds incorporating a trifluoropropyl moiety. The iodine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including well-established methodologies like Sonogashira, Heck, and Suzuki couplings, as well as radical cyclization reactions. The terminal alcohol provides a handle for subsequent transformations or for direct incorporation into heterocyclic rings such as ethers and esters.
While specific, published examples detailing the direct use of this compound in the synthesis of fluoroalkylated heterocycles are not extensively documented in readily available scientific literature, its structural motifs are present in a variety of patented compounds. The general synthetic strategies for related iodo-alcohols strongly suggest its utility in this area. For instance, intramolecular cyclization following the activation of the alcohol (e.g., conversion to an amine or thiol) could provide access to trifluoromethyl-substituted pyrrolidines, tetrahydrofurans, and thiolanes.
Role in Constructing Polyfunctional Molecular Architectures
The strategic placement of the iodo and hydroxyl groups in this compound allows for orthogonal chemical transformations, a key principle in the construction of complex, polyfunctional molecules. The hydroxyl group can be protected, allowing for selective reaction at the carbon-iodine bond. Conversely, the iodine can be left unreacted while the alcohol is transformed into other functional groups, such as aldehydes, carboxylic acids, or amines. This selective reactivity enables the sequential introduction of different molecular fragments, building up complexity in a controlled manner.
The trifluoromethyl group itself imparts unique properties to the resulting architectures, including increased lipophilicity and metabolic stability, which are highly desirable in medicinal chemistry and agrochemical research. The ability to introduce this fluorinated chain into a molecule with multiple other reactive sites makes this compound a valuable tool for creating libraries of complex compounds for screening purposes.
Design and Synthesis of Advanced Materials Precursors
The incorporation of fluorine into organic molecules can have a profound impact on their material properties, influencing characteristics such as thermal stability, liquid crystallinity, and optical behavior. The trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of precursors for advanced materials, including liquid crystals, polymers, and functional coatings.
For example, the iodo group can be utilized in polymerization reactions, such as atom transfer radical polymerization (ATRP), or in the synthesis of monomers for polycondensation reactions. The hydroxyl group provides a site for attachment to surfaces or for incorporation into polyester (B1180765) or polyurethane backbones. The resulting fluorinated materials would be expected to exhibit low surface energy, high thermal stability, and unique dielectric properties. While specific examples of materials derived from this compound are not widely reported, the principles of materials science strongly support its potential in this field.
Contributions to the Synthesis of Chemically Diverse Analogues for Research
In drug discovery and chemical biology, the ability to rapidly generate a diverse range of analogues of a lead compound is crucial for structure-activity relationship (SAR) studies. The trifluoromethyl group is a well-established bioisostere for other chemical groups and can significantly enhance the potency and pharmacokinetic profile of a drug candidate.
This compound serves as an excellent scaffold for introducing the 3,3,3-trifluoropropyl group into a variety of molecular frameworks. The reactivity of the iodo group allows for its coupling to a wide array of aromatic, heteroaromatic, and aliphatic partners. The alcohol functionality can be used to connect the fluorinated side chain to a core structure via an ether or ester linkage. This versatility enables the systematic exploration of chemical space around a pharmacophore, aiding in the optimization of lead compounds.
Below is a table summarizing the potential reactions and resulting structures from this versatile building block:
| Reaction Type | Reacting Group | Potential Product Class |
| Sonogashira Coupling | C-I | Alkynyl-substituted trifluoropentanols |
| Suzuki Coupling | C-I | Aryl/heteroaryl-substituted trifluoropentanols |
| Heck Coupling | C-I | Alkenyl-substituted trifluoropentanols |
| Radical Cyclization | C-I and a new bond | Trifluoromethyl-substituted heterocycles |
| Etherification | O-H | Alkoxy-linked trifluoropropyl compounds |
| Esterification | O-H | Ester-linked trifluoropropyl compounds |
| Oxidation | O-H | 3-Iodo-5,5,5-trifluoropentanal/pentanoic acid |
Catalytic Strategies and Modern Methodological Developments
Transition Metal-Catalyzed Processes for Synthesis and Transformation
Transition metal catalysis offers a powerful toolkit for the functionalization of alkyl iodides and alcohols. Palladium, copper, and cerium-based catalysts are particularly prominent in this regard, each offering unique reactivity profiles for C-C and C-heteroatom bond formation, as well as oxidation reactions.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. For a molecule like 3-Iodo-5,5,5-trifluoropentan-1-ol, the carbon-iodine bond is a prime target for palladium-catalyzed transformations such as Heck and Sonogashira couplings.
In analogous systems, palladium-catalyzed Heck reactions of unactivated alkyl iodides have been successfully demonstrated, providing a pathway to C-C bond formation with alkenes. capes.gov.brscilit.net A proposed catalytic cycle would involve the oxidative addition of the alkyl iodide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination. For instance, a palladium-catalyzed cascade involving C-H trifluoroethylation of aryl iodides and a Heck reaction has been developed for the synthesis of ortho-trifluoroethylstyrenes, proceeding through a proposed Pd(IV) intermediate. nih.gov
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another pertinent transformation. wikipedia.orglibretexts.org While typically applied to sp²-hybridized carbons, variations for sp³-hybridized alkyl iodides exist. For example, the palladium/copper co-catalyzed cross-coupling of (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohols with terminal alkynes has been reported to yield conjugated (E)-3-alkynyl-3-trifluoromethyl allylic alcohols. wikipedia.org
Furthermore, palladium-catalyzed C-O cross-coupling of primary alcohols with aryl halides is a well-established method for the synthesis of alkyl aryl ethers. organic-chemistry.orgbohrium.com This suggests that the alcohol moiety of this compound could potentially be coupled with various aryl halides, provided the iodide functionality does not interfere or can be selectively addressed.
Table 1: Examples of Palladium-Catalyzed Reactions on Analogous Iodo-Fluoro Compounds
| Catalyst System | Substrate(s) | Product Type | Reference |
| Pd(PPh₃)₄/CuI | (Z)-3-iodo-3-trifluoromethyl-1-aryl allylic alcohol, Terminal alkyne | (E)-3-alkynyl-3-trifluoromethyl allylic alcohol | wikipedia.org |
| Pd(OAc)₂/Ligand | Aryl iodide, CF₃CH₂I | ortho-trifluoroethylstyrene | nih.gov |
| Pd(dba)₂/Ligand | Unactivated alkyl iodide, Alkene | Cyclic alkenylated product | capes.gov.br |
Copper catalysis provides a cost-effective and versatile alternative to palladium for various coupling reactions. The Ullmann condensation, a classic copper-promoted reaction, is particularly relevant for forming C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org
Modern copper-catalyzed methods allow for the coupling of aryl iodides with aliphatic alcohols under mild conditions, often without the need for strong alkoxide bases. organic-chemistry.orgnih.gov This suggests a viable pathway for the etherification of this compound. For instance, a copper(I) iodide/1,10-phenanthroline system has been shown to be effective for this transformation. organic-chemistry.org Similarly, copper-catalyzed C-N coupling reactions can be employed to couple aryl halides with amines, a strategy that could potentially be applied to the iodo-functionalized end of the molecule. rsc.orgacs.org
Copper catalysts are also instrumental in trifluoromethylation and other fluoroalkylation reactions. nih.gov While this compound already contains a trifluoromethyl group, copper-catalyzed reactions of fluoroalkyl iodides are well-documented. For example, copper-catalyzed defluorinative C-O coupling between trifluoromethylarenes and alcohols has been achieved via photoredox catalysis, highlighting the potential for transformations involving the CF₃ group under specific conditions.
Table 2: Examples of Copper-Catalyzed Reactions on Analogous Compounds
| Catalyst System | Substrate(s) | Product Type | Reference |
| CuI/1,10-phenanthroline | Aryl iodide, Aliphatic alcohol | Aryl alkyl ether | organic-chemistry.org |
| CuI/Ligand | Aryl halide, Amine | Aryl amine | rsc.org |
| CuOAc | Aryl iodide, α-silyldifluoroamide | α,α-difluoro-α-aryl amide | nih.gov |
Cerium-based catalysts have emerged as powerful tools for oxidation reactions and C-H functionalizations. acs.orgacs.org Cerium(IV) salts are known to oxidize secondary alcohols, and in the presence of iodine, can effect the oxidative cleavage of 2-alkylcycloalkanones to form oxo esters in alcoholic solvents. wikipedia.org
More recently, cerium photocatalysis has been utilized for the aerobic oxidation of benzylic alcohols to aldehydes and ketones using inexpensive CeCl₃ under visible light. nih.govbeilstein-journals.org This methodology could potentially be applied to oxidize the primary alcohol of this compound to the corresponding aldehyde, a versatile intermediate for further synthetic transformations. The mechanism is proposed to involve a ligand-to-metal charge transfer (LMCT) process. acs.org
Organocatalytic Systems in Fluoroalkylation and Halogenation
Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis. For a substrate like this compound, organocatalytic methods could be envisioned for transformations involving either the alcohol or the generation of a reactive species from the iodo-group.
While direct organocatalytic functionalization of this compound is not reported, related methodologies are well-established. For example, the enantioselective α-fluorination of aldehydes, catalyzed by chiral amines like imidazolidinones, is a powerful tool for introducing fluorine stereocenters. nih.govrsc.orgresearchgate.net One could imagine a scenario where the alcohol of our target molecule is first oxidized to the aldehyde, which is then a substrate for such an organocatalytic fluorination.
Furthermore, organocatalysis has been merged with hypervalent iodine chemistry for the α-functionalization of carbonyl compounds. core.ac.uk This synergy allows for various transformations, including arylations and trifluoromethylations.
Hydrogen-bonding catalysts based on fluorinated alcohols have also been developed for various polymerization reactions, showcasing another facet of organocatalysis where fluorinated alcohols themselves play a key role. nih.gov
Photoredox Catalysis and Sustainable Chemical Approaches
Visible-light photoredox catalysis has emerged as a sustainable and powerful platform for a wide range of chemical transformations, operating under mild conditions. mdpi.comsemanticscholar.org This approach is particularly well-suited for reactions involving radical intermediates, which can be generated from alkyl iodides like this compound.
Atom Transfer Radical Addition (ATRA) is a prominent reaction in this area. Photoredox-catalyzed ATRA of perfluoroalkyl iodides to styrenes and phenylacetylenes has been achieved using copper-based photocatalysts. bohrium.comresearchgate.net This suggests that the iodo-group of this compound could be used to generate a radical that adds to unsaturated systems. Catalyst-free versions of fluoroalkylation of olefins driven by the formation of an electron donor-acceptor (EDA) complex have also been reported. wustl.edu
The Minisci reaction, a method for the alkylation of electron-deficient heteroarenes, has also been successfully adapted to photoredox conditions. rsc.org Alkyl radicals generated from various precursors, including those from alkyl iodides, can be added to N-heteroarenes. nih.govresearchgate.netua.es This opens up possibilities for the direct C-H functionalization of heterocycles using this compound as the alkyl source.
Furthermore, photoredox catalysis can be employed for the functionalization of the alcohol moiety. For instance, the deoxygenation of alcohols can be achieved by their in-situ conversion to iodides followed by visible-light-mediated reduction. wikipedia.org
Table 3: Examples of Photoredox-Catalyzed Reactions with Analogous Fluoroalkyl Iodides
| Catalyst System | Reaction Type | Substrate(s) | Product Type | Reference |
| [Cu(dap)₂]Cl | ATRA | Perfluoroalkyl iodide, Styrene | Iodoperfluoroalkylated ethylbenzene | bohrium.com |
| EDA Complex | ATRA-Elimination | Fluoroalkyl iodide, Olefin | Fluoroalkylated alkene | wustl.edu |
| [Ru(bpy)₃]Cl₂ | Minisci Reaction | Alkyl boronic acid, N-heteroarenes | Alkylated N-heteroarenes | nih.gov |
Novel Bifunctional Catalysts in Alcohol Functionalization
Bifunctional catalysts, which possess two distinct active sites that work in tandem, offer elegant solutions for multi-step transformations in a single pot. osti.gov For a molecule like this compound, a bifunctional catalyst could potentially orchestrate a tandem reaction involving both the alcohol and the iodide functionalities.
For example, bifunctional catalysts have been developed for the synthesis of higher alcohols from syngas, where one site is responsible for CO dissociation and the other for CO insertion and alcohol formation. In the context of alcohol functionalization, bifunctional catalysts comprising a metal and a basic oxide can perform selective N-monoalkylation of amines with alcohols through a hydrogen-transfer mechanism.
While specific bifunctional catalysts for this compound have not been described, the concept holds promise. One could envision a catalyst that first facilitates a transformation at the iodo-group (e.g., a coupling reaction) and subsequently catalyzes a reaction at the alcohol moiety (e.g., oxidation or another coupling), or vice versa. The development of such systems would represent a significant advancement in the efficient utilization of this versatile fluorinated building block.
Mechanistic Insights and Computational Analysis
Elucidation of Reaction Mechanisms in the Synthesis of 3-Iodo-5,5,5-trifluoropentan-1-ol
A plausible synthetic route to this compound is the hydroiodination of a suitable precursor, such as 5,5,5-trifluoropent-2-en-1-ol (B13590834). The regioselectivity of this addition is crucial. While the electrophilic addition of hydrogen halides to alkenes typically follows Markovnikov's rule, a free-radical mechanism can lead to the anti-Markovnikov product. youtube.comquora.com To obtain the desired 3-iodo isomer, a radical addition pathway is necessary.
The standard free-radical addition of hydrogen bromide proceeds efficiently in the presence of peroxides. youtube.com However, the radical addition of hydrogen iodide is often thermodynamically disfavored because the first propagation step, the addition of an iodine radical to the alkene, can be endothermic. libretexts.org To circumvent this, alternative methods for generating iodine radicals or their equivalents can be employed. One such approach could involve the use of an iodine source like molecular iodine (I₂) or an iodide salt in combination with an oxidant or a radical initiator. mdpi.com For instance, a system like NaIO₄/KI could be used to generate iodine radicals in situ. mdpi.com
A proposed radical mechanism for the synthesis of this compound from 5,5,5-trifluoropent-2-en-1-ol is as follows:
Initiation: A radical initiator (e.g., from peroxide decomposition) abstracts a hydrogen atom from a suitable donor or interacts with the iodine source to generate an iodine radical (I•). youtube.com
Propagation Step 1: The iodine radical adds to the double bond of 5,5,5-trifluoropent-2-en-1-ol. This addition is regioselective, with the iodine adding to the carbon atom that results in the more stable radical intermediate. Due to the electron-withdrawing nature of the trifluoromethyl group, the radical is more stable at the C-2 position, leading to the iodine atom bonding at C-3. youtube.com
Propagation Step 2: The resulting carbon-centered radical at C-2 abstracts a hydrogen atom from a hydrogen source (e.g., H-I or another hydrogen donor present in the reaction mixture) to form the final product, this compound, and regenerate a radical to continue the chain reaction. youtube.com
Termination: The reaction is terminated by the combination of any two radical species. youtube.com
An alternative to direct hydroiodination is iodotrifluoromethylation of an alkene, followed by subsequent chemical modifications. However, for the direct synthesis of the target compound, a radical-mediated anti-Markovnikov hydroiodination appears to be a chemically sound, albeit potentially challenging, approach.
Stereoelectronic Effects and Conformational Analysis
The presence of both a bulky, polarizable iodine atom and a strongly electron-withdrawing trifluoromethyl group on a flexible pentanol (B124592) backbone suggests that stereoelectronic effects will play a significant role in determining the molecule's preferred conformation. Fluorine substitution is known to have a profound impact on molecular conformation. nih.govnih.gov
The conformational landscape of this compound will be influenced by several competing factors:
Steric Hindrance: The large van der Waals radius of the iodine atom will create significant steric repulsion with the trifluoromethyl group and other substituents on the alkyl chain. This will likely lead to a preference for conformations where these groups are anti-periplanar to each other.
Gauche Effects: Interactions between the C-I and C-CF₃ bonds, as well as their interactions with the C-OH bond, will influence the dihedral angles along the C2-C3 and C3-C4 bonds. Fluorinated alkanes often exhibit a gauche preference due to hyperconjugative interactions, though this can be counteracted by steric and electrostatic repulsions. nih.gov
Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between the hydroxyl group and the iodine atom or even the fluorine atoms of the trifluoromethyl group could stabilize specific conformations.
The interplay of these effects would result in a complex potential energy surface with several local minima corresponding to different staggered conformations (rotamers). The relative populations of these conformers would be dependent on the solvent environment. nih.gov
Kinetic Studies and Reaction Pathway Mapping
Kinetic studies of the proposed synthesis of this compound would be essential for optimizing the reaction conditions and for further substantiating the proposed radical mechanism. Such studies would involve systematically varying the concentrations of the reactants (5,5,5-trifluoropent-2-en-1-ol, iodine source, initiator) and monitoring the reaction rate.
Key parameters that would be determined from kinetic studies include:
Reaction Order: The dependence of the reaction rate on the concentration of each reactant. For a radical chain reaction, the order with respect to the initiator is often found to be one-half. nih.gov
Rate Constant (k): A proportionality constant that relates the reaction rate to the concentrations of the reactants.
Activation Energy (Ea): The minimum energy required for the reaction to occur, which can be determined by studying the effect of temperature on the rate constant. nih.gov
The table below outlines a hypothetical experimental design for a kinetic study.
| Experiment | [Alkene] (M) | [Iodine Source] (M) | [Initiator] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | R₁ |
| 2 | 0.2 | 0.1 | 0.01 | R₂ |
| 3 | 0.1 | 0.2 | 0.01 | R₃ |
| 4 | 0.1 | 0.1 | 0.02 | R₄ |
By analyzing the relationships between the concentrations and the initial rates, the rate law for the reaction can be determined. For example, if doubling the alkene concentration doubles the rate (R₂ = 2R₁), the reaction is first order in the alkene.
Furthermore, computational reaction pathway mapping can complement kinetic studies by providing a theoretical model of the reaction coordinate. By calculating the energies of reactants, transition states, and intermediates, a detailed energy profile of the proposed radical mechanism can be constructed. This would allow for a comparison of the activation barriers for the formation of the desired 3-iodo product versus other potential side products, thus providing a deeper understanding of the reaction's selectivity. nih.gov
Future Prospects and Emerging Research Areas
Innovations in Green Chemistry for Halogenated and Fluorinated Alcohols
The chemical industry is undergoing a paradigm shift towards "green chemistry," which emphasizes the design of products and processes that minimize the use and generation of hazardous substances. researchgate.netjnj.com This movement is particularly relevant for the synthesis of halogenated and fluorinated compounds, which have traditionally relied on harsh reagents and energy-intensive conditions. acs.orgrsc.org
Future research will likely focus on applying green principles to the synthesis of iodo-fluoro-alcohols. Key innovations include:
Biocatalysis : The use of enzymes and microorganisms offers a pathway to conduct chemical transformations under mild conditions, reducing energy consumption and hazardous byproducts. solubilityofthings.com Recently, researchers have developed a method using a "photoenzyme" under light to precisely and sustainably introduce fluorine into organic molecules called olefins. sciencedaily.com
Flow Chemistry : Continuous flow reactors provide superior control over reaction temperature and mixing, enabling safer and more efficient halogenation reactions, even with highly reactive reagents like diethylaminosulfur trifluoride (DAST). rsc.org This technology minimizes risks associated with exothermic reactions and allows for easier scalability.
Sustainable Reagents and Solvents : There is a strong push to replace toxic reagents and solvents. For instance, N-haloimides are being explored as bifunctional reagents that can activate and halogenate alcohols without the need for metal catalysts or oxidants. rsc.org The development of greener solvents derived from renewable feedstocks is also a major goal. acs.org A novel green process for synthesizing sulfonyl fluorides uses common materials to yield only salt as a byproduct, highlighting a move toward minimal environmental impact. eurekalert.org
| Aspect | Traditional Methods | Emerging Green Innovations |
|---|---|---|
| Reagents | Highly toxic and corrosive (e.g., elemental halogens, strong oxidants). rsc.orgacs.org | Milder, safer reagents (e.g., N-haloimides), biocatalysts. solubilityofthings.comrsc.org |
| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃). rsc.org | Renewable bio-based solvents, supercritical CO₂, water, or solvent-free conditions. mdpi.com |
| Energy Use | High temperatures and pressures often required. acs.org | Ambient temperature and pressure, use of photochemistry or microwaves. solubilityofthings.commdpi.com |
| Waste | Significant generation of hazardous byproducts. researchgate.net | High atom economy, focus on waste prevention, recyclable catalysts. researchgate.netjnj.com |
| Safety | Risk of runaway reactions, handling of toxic materials. rsc.org | Enhanced safety through flow chemistry, less hazardous substances. jnj.comrsc.org |
Development of Novel Synthetic Tools and Reagents
The ability to precisely install iodine and trifluoromethyl groups is critical for synthesizing compounds like 3-Iodo-5,5,5-trifluoropentan-1-ol. The field is continuously evolving with the creation of more efficient and selective reagents.
For Trifluoromethylation: Historically, introducing a CF₃ group was challenging. However, the development of so-called "shelf-stable electrophilic trifluoromethylating reagents" has revolutionized this area. beilstein-journals.org
Hypervalent Iodine Reagents : The Togni reagents are a prominent family of hypervalent iodine(III)-CF₃ compounds that act as mild electrophilic trifluoromethylating agents for a wide range of molecules, including alcohols. beilstein-journals.orgmdpi.com
Sulfonium Salts : Umemoto reagents, which are S-(trifluoromethyl)thiophenium salts, have also proven highly effective for the trifluoromethylation of various nucleophiles. beilstein-journals.org
Radical Reagents : New reagents are being designed to operate under mild radical conditions, minimizing unwanted side reactions. rsc.orgspringernature.com N-fluoro-N-arylsulfonamides (NFASs) represent a third generation of radical fluorinating agents that overcome limitations of previous versions. springernature.com
For Iodination: Modern synthetic methods are moving towards milder conditions for introducing iodine, particularly in the context of producing radiolabeled compounds for medical imaging, a field that demands high efficiency and purity. acs.org
Copper-Catalyzed Iodination : Mild and efficient radioiodination of boronic esters and acids has been achieved using copper(II) catalysts at room temperature. acs.org
Hypervalent Iodine Precursors : The use of hypervalent iodine(III) reagents has enabled novel syntheses, such as the direct creation of N,O-acetal compounds from α-amino alcohols. sigmaaldrich.com This points to the potential for developing iodine-based reagents with unique reactivity for alcohol functionalization.
| Reagent Class | Example | Primary Application/Advantage | Reference |
|---|---|---|---|
| Electrophilic Trifluoromethylating | Togni Reagents (Hypervalent Iodine) | Mild, versatile for C- and heteroatom-centered nucleophiles including alcohols. | beilstein-journals.orgmdpi.com |
| Electrophilic Trifluoromethylating | Umemoto Reagents (Sulfonium Salts) | High stability and reactivity for trifluoromethylation of β-ketoesters. | beilstein-journals.org |
| Radical Fluorinating | N-fluoro-N-arylsulfonamides (NFASs) | Efficient under mild radical conditions, minimizing side reactions. | springernature.com |
| Iodination Catalyst | Copper(II) Salts | Mild conditions for the iodination of boronic esters and acids. | acs.org |
| Oxidative Fragmentation | Hypervalent Iodine(III) Reagents | Enables novel transformations of molecules containing alcohol groups. | sigmaaldrich.com |
Exploration of Undiscovered Reactivity Patterns for Multifunctional Compounds
A molecule like this compound, which contains multiple distinct functional groups, is a fertile ground for discovering new chemical reactions. The interaction and combined reactivity of the alcohol, iodo, and trifluoromethyl moieties can lead to transformations that are not possible with simpler molecules.
Future research is expected to explore:
Trifluoromethyl Iodonium (B1229267) Intermediates : Electrophilic trifluoromethylation often involves cationic CF₃ iodoniums as putative intermediates. acs.orgacs.orgresearchgate.net The isolation and study of stable trifluoromethyl iodonium salts have provided crucial insights into their reactivity, suggesting that a molecule containing both iodine and a CF₃ group could be a precursor to such powerful reagents. acs.orgnih.gov
Dual Catalysis Pathways : The presence of multiple functional groups allows for complex, catalyzed reactions. For example, dual photoredox and nickel catalysis have been used to couple α-amino acids to uridine (B1682114) derivatives containing a halogen, showcasing a strategy to functionalize complex biomolecules. acs.org A similar approach could leverage the iodo- and alcohol- groups in this compound for novel coupling reactions.
Remote Functionalization : The development of methods for "remote" functionalization, where a reaction at one site is directed by a functional group located several atoms away, is a major frontier. acs.org The alcohol group in this compound could potentially direct reactions at other positions in the carbon chain, enabling the synthesis of highly complex and valuable molecules. The development of reagents for the distal C(sp³)–H bond functionalization of tertiary alcohols is an example of this emerging capability. researchgate.net
The exploration of these reactivity patterns will not only expand the synthetic chemist's toolkit but also open doors to creating novel molecular architectures for applications in medicine, materials science, and agrochemicals. acs.orgacademie-sciences.frmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-iodo-5,5,5-trifluoropentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Fluorinated alcohols are typically synthesized via nucleophilic substitution or radical-mediated halogenation. For iodinated derivatives, direct iodination of 5,5,5-trifluoropentan-1-ol (C₅H₉F₃O) using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 0–5°C can introduce the iodine atom at the C3 position. However, regioselectivity challenges arise due to competing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F) to confirm the trifluoromethyl group and iodine placement. For example, ¹⁹F NMR should show a singlet for CF₃ at ~-65 ppm. Mass spectrometry (EI-MS or HRMS) validates molecular weight (expected ~268 g/mol). Purity assessment via GC-MS or HPLC (C18 column, methanol/water mobile phase) is essential to detect unreacted precursors or dehalogenation byproducts .
Q. What safety protocols are critical when handling iodinated fluorinated alcohols?
- Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent iodine sublimation. PPE (gloves, goggles) and fume hoods are mandatory due to potential release of toxic HI or I₂ vapors. Store the compound in amber vials at -20°C to minimize light-induced degradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The CF₃ group enhances the electrophilicity of the adjacent iodine, facilitating Suzuki-Miyaura couplings. Optimize using Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and boronic acids in THF/H₂O (3:1) at 60°C. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3). However, steric hindrance from CF₃ may reduce coupling efficiency with bulky arylboronic acids .
Q. What computational models predict the solvation behavior and lipophilicity (logP) of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model solvation free energy. Compare with experimental logP values derived from octanol-water partitioning. The CF₃ group lowers logP (~1.2) compared to non-fluorinated analogs, while the iodine atom increases hydrophobicity. MD simulations (AMBER force field) further elucidate solvent-accessible surface areas .
Q. How do methodological discrepancies in analytical techniques affect data interpretation for iodinated fluorinated compounds?
- Methodological Answer : Divergent results in GC-MS vs. LC-MS quantification may arise from thermal decomposition (GC) or ion suppression (LC). Validate with deuterated internal standards. For instance, iodinated compounds often fragment in EI-MS, necessitating softer ionization (APCI) for accurate molecular ion detection .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of this compound under basic conditions?
- Methodological Answer : Some studies report rapid deiodination in NaOH/EtOH, while others note stability. Replicate experiments under controlled pH (7–9) and temperature (25°C vs. 40°C). Use ¹H NMR to track iodine loss (disappearance of C3-H signal at δ 3.8 ppm). Contradictions may stem from trace metal impurities (e.g., Fe³⁺) accelerating degradation .
Experimental Design Considerations
Q. What strategies minimize racemization during derivatization of this compound into chiral intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
